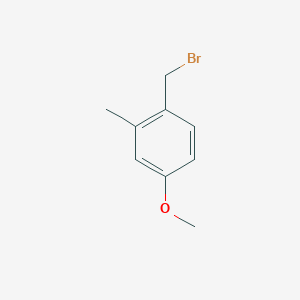

1-(Bromomethyl)-4-methoxy-2-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIICTJYHRBPDHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10532463 | |

| Record name | 1-(Bromomethyl)-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10532463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52289-56-2 | |

| Record name | 1-(Bromomethyl)-4-methoxy-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52289-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-4-methoxy-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10532463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 1 Bromomethyl 4 Methoxy 2 Methylbenzene

Radical Bromination Protocols

Radical bromination is the most common and effective strategy for introducing a bromine atom onto a benzylic carbon. wikipedia.orglibretexts.org This method relies on the generation of a bromine radical, which selectively abstracts a benzylic hydrogen due to the resonance stabilization of the resulting benzylic radical. libretexts.orgoregonstate.edu

Utilizing N-Bromosuccinimide (NBS) with Radical Initiators (e.g., AIBN, Benzoyl Peroxide)

The Wohl-Ziegler reaction is a standard procedure for benzylic bromination and utilizes N-Bromosuccinimide (NBS) as the brominating agent. wikipedia.orgmychemblog.com NBS is favored over molecular bromine (Br₂) because it provides a low, constant concentration of Br₂ throughout the reaction, which minimizes competitive electrophilic addition to the aromatic ring. masterorganicchemistry.comlibretexts.org The reaction is initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation. wikipedia.orgmychemblog.com

The mechanism proceeds via a radical chain reaction: mychemblog.comucalgary.ca

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals can then react to generate a bromine radical (Br•) from the trace amounts of Br₂ present in NBS. mychemblog.comorganic-chemistry.org

Propagation: The bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,5-dimethylanisole (B158103), forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). ucalgary.cayoutube.com This benzylic radical then reacts with a Br₂ molecule (generated from the reaction of HBr with NBS) to yield the desired product, 1-(bromomethyl)-4-methoxy-2-methylbenzene, and a new bromine radical, which continues the chain. libretexts.orgorganic-chemistry.org

Termination: The reaction concludes when radicals combine with each other. ucalgary.ca

Typical conditions involve refluxing a solution of the substrate and NBS in an anhydrous solvent with a catalytic amount of AIBN or benzoyl peroxide. wikipedia.orgrsc.org

| Initiator | Full Name | Activation Method | Typical Use |

|---|---|---|---|

| AIBN | 2,2'-Azobisisobutyronitrile | Heating or UV irradiation mychemblog.com | Widely used due to predictable decomposition rate. wikipedia.orgrsc.org |

| Benzoyl Peroxide | Dibenzoyl Peroxide | Heating mychemblog.com | A common alternative to AIBN. mychemblog.com |

Photochemical Initiation of Benzylic Bromination Reactions

Photochemical methods provide an alternative means of initiating radical bromination, often without the need for chemical initiators like AIBN. researchgate.net Irradiation with light, such as from a household energy-saving lamp or LEDs, can induce the homolytic cleavage of the bromine-bromine bond, generating the necessary bromine radicals to start the chain reaction. researchgate.netresearchgate.netscientificupdate.com

Visible-light-induced protocols have been developed as a convenient and efficient method for monobromination. researchgate.net These reactions can often be performed at room temperature, offering a milder alternative to heating with chemical initiators. researchgate.net For instance, the photobromination of toluenes substituted with electron-donating groups, such as methoxy (B1213986) groups, has been successfully demonstrated. researchgate.net In some flow chemistry applications, bromotrichloromethane (B165885) (BrCCl₃) has been used as a bromine source under photochemical conditions, showing good compatibility with electron-rich aromatic substrates like p-methoxytoluene. rsc.orgresearchgate.net Continuous flow photochemical bromination represents a modern approach that allows for process intensification and improved safety. scientificupdate.com

Solvent Effects and Reaction Optimization in Radical Bromination

The choice of solvent is critical in radical bromination, as it can significantly influence reaction efficiency and selectivity. mychemblog.comresearchgate.net Carbon tetrachloride (CCl₄) was traditionally the solvent of choice for Wohl-Ziegler reactions because of its inertness and ability to promote the desired radical pathway. wikipedia.orgorganic-chemistry.org However, due to its toxicity and environmental impact, its use has been largely discontinued. organic-chemistry.orgmasterorganicchemistry.comresearchgate.net

Researchers have explored numerous alternative solvents to replace CCl₄. researchgate.netresearchgate.net The polarity of the solvent can affect the outcome; for instance, using NBS in polar solvents like acetonitrile (B52724) (CH₃CN) can favor electrophilic aromatic ring bromination instead of benzylic radical substitution, especially for activated substrates like anisoles. mychemblog.commdma.ch However, studies have also shown that acetonitrile can be a suitable replacement for chlorinated solvents in certain radical brominations, improving yield and reproducibility. researchgate.netresearchgate.net Other solvents such as 1,2-dichlorobenzene (B45396) have been reported to be superior to CCl₄ in specific cases, offering shorter reaction times and higher yields. researchgate.net

| Solvent | Typical Outcome with NBS | Reference |

|---|---|---|

| Carbon Tetrachloride (CCl₄) | Classic solvent for benzylic bromination, but toxic. | wikipedia.orgorganic-chemistry.org |

| Acetonitrile (CH₃CN) | Can promote ring bromination, but also used as a green alternative for radical pathways. | researchgate.netmdma.ch |

| 1,2-Dichlorobenzene | Reported to improve yield and reaction time over CCl₄ in some cases. | researchgate.net |

| Water | Used as a green solvent, often with photochemical initiation. | researchgate.netresearchgate.net |

Optimization of the reaction often involves adjusting the equivalents of NBS and the initiator. For example, in the bromination of a methoxyimino-o-tolyl-acetic acid methyl ester, using 2.0 equivalents of NBS and 0.04 equivalents of AIBN in o-dichlorobenzene was found to be optimal. researchgate.net

Regioselectivity and Chemoselectivity Considerations in Radical Bromination

When brominating 2,5-dimethylanisole, two key selectivity issues arise:

Regioselectivity: The reaction must selectively brominate one of the two non-equivalent methyl groups (at position C2 or C5). The benzylic C-H bond at the C2-methyl group is ortho to the methoxy group, while the C5-methyl group is meta. The stability of the resulting benzylic radical intermediate determines the major product. libretexts.orgoregonstate.edu The electron-donating methoxy group can influence the stability of the radical intermediates.

Chemoselectivity: The reaction must favor substitution at the benzylic position over electrophilic substitution on the electron-rich aromatic ring. researchgate.net The use of NBS under radical conditions (light or initiator, non-polar solvent) is specifically designed to promote benzylic halogenation and suppress ring bromination. mychemblog.commdma.ch However, for highly activated rings, such as those with methoxy substituents, aromatic bromination can still be a competing side reaction. researchgate.netresearchgate.net

Studies on the bromination of substituted toluenes show that bromine radicals are highly selective for the weakest C-H bond. oregonstate.edu The benzylic C-H bond is significantly weaker than aromatic C-H bonds, favoring the desired radical pathway. oregonstate.edu In the case of 2,3-dimethylanisole, high regioselectivity for bromination has been observed, indicating that electronic and steric factors play a crucial role. acs.org For 2,5-dimethylanisole, bromination is expected to occur preferentially at the methyl group less sterically hindered and/or leading to a more stabilized radical intermediate.

Alternative Halogenation Strategies

While NBS is the most common reagent, other methods for benzylic bromination exist. These strategies can offer different reactivity profiles or avoid certain reagents.

1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH): Used in the presence of a catalytic amount of a Lewis acid like ZrCl₄, this combination can prevent the competing electrophilic bromination of the aromatic ring that is sometimes observed with NBS. scientificupdate.com

Bromotrichloromethane (BrCCl₃): This reagent has been successfully used in continuous flow photochemical brominations, demonstrating good compatibility with electron-rich substrates where other reagents might fail or cause side reactions. rsc.orgresearchgate.net

Hydrogen Peroxide and Hydrogen Bromide (H₂O₂-HBr): This system can generate bromine in situ for radical reactions and is considered a promising, albeit somewhat aggressive, alternative synthetic procedure. researchgate.netresearchgate.net

Green Chemistry Approaches in Synthesis

Significant efforts have been made to develop more environmentally benign methods for benzylic bromination, aligning with the principles of green chemistry. mdpi.comuni-saarland.de These approaches focus on reducing hazardous waste, avoiding toxic solvents, and improving energy efficiency. mdpi.comuni-saarland.dejcchems.com

Key green strategies relevant to the synthesis of this compound include:

Use of Safer Solvents: Replacing CCl₄ and other chlorinated solvents with alternatives like acetonitrile, ethyl acetate, or water is a primary goal. researchgate.netresearchgate.net Benzylic bromination using NBS has been effectively carried out in pure water, initiated by a simple incandescent light bulb. researchgate.netresearchgate.net

Alternative Activation Methods: Employing visible light or microwave irradiation can reduce reaction times and eliminate the need for chemical radical initiators. researchgate.netresearchgate.net

These green approaches not only reduce environmental impact but can also lead to cleaner reactions with higher selectivity and easier product isolation. wku.edursc.org

Development of Environmentally Benign Solvents

The classic Wohl-Ziegler bromination, a common method for benzylic bromination, has historically relied on the use of toxic and environmentally harmful solvents such as carbon tetrachloride. thieme-connect.com Recognizing the urgent need for greener alternatives, researchers have explored a variety of more benign solvent systems to mitigate the environmental impact of synthesizing this compound and related compounds.

Ionic Liquids: As a class of non-volatile solvents with tunable properties, ionic liquids (ILs) have been investigated as potential replacements for traditional organic solvents in bromination reactions. thieme-connect.commessiah.edu For many benzylic brominations, ILs such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6) have proven effective. thieme-connect.com However, a critical consideration for the synthesis of this compound is the electronic nature of the starting material, 4-methoxy-2-methyltoluene. The presence of the electron-donating methoxy group makes the aromatic ring susceptible to electrophilic attack. Studies have shown that in the case of electron-rich aromatics like p-methoxytoluene, the use of polar ionic liquids can unfavorably promote ionic bromination of the aromatic ring rather than the desired free-radical side-chain bromination. thieme-connect.com

Solvent-Free Conditions: A particularly attractive green chemistry approach is the elimination of solvents altogether. Research has demonstrated that the Wohl-Ziegler bromination of various substituted toluenes can be carried out effectively under solvent-free conditions, often initiated by conventional radical initiators like benzoyl peroxide or AIBN. thieme-connect.com Notably, for substrates like p-methoxytoluene, solvent-free reactions predominantly yield the desired benzylic bromide, avoiding the issue of ring bromination seen with ionic liquids. thieme-connect.com This method not only reduces solvent waste but can also simplify product isolation.

Supercritical Carbon Dioxide (SC-CO₂): Supercritical carbon dioxide has emerged as a promising environmentally benign solvent for a range of chemical reactions, including free-radical brominations. nih.govnih.gov It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. Studies on the side-chain bromination of alkylaromatics in SC-CO₂ have shown it to be an effective alternative to carbon tetrachloride for reactions using N-bromosuccinimide (NBS), yielding high selectivity for the desired benzyl (B1604629) bromides with minimized side products. nih.gov

Water: The use of water as a solvent is highly desirable from a green chemistry perspective. researchgate.net Visible-light-induced free-radical bromination of para-substituted toluenes with NBS has been successfully demonstrated 'on water'. researchgate.net This approach offers a cheap, renewable, and environmentally friendly alternative to chemical radical initiators and hazardous organic solvents. researchgate.net

Table 1: Comparison of Solvent Systems for Benzylic Bromination

| Solvent System | Advantages | Disadvantages for this compound Synthesis |

|---|---|---|

| Ionic Liquids | Low volatility, tunable properties, potential for recycling. thieme-connect.commessiah.edu | Can promote undesired aromatic ring bromination with electron-rich substrates. thieme-connect.com |

| Solvent-Free | Eliminates solvent waste, simplified workup. thieme-connect.comacgpubs.org | May require specific reaction conditions (e.g., temperature) to ensure efficiency. |

| Supercritical CO₂ | Non-toxic, non-flammable, tunable properties, easy product separation. nih.govnih.gov | Requires specialized high-pressure equipment. |

| Water | Abundant, non-toxic, environmentally benign. researchgate.net | Limited solubility of organic substrates may require specific conditions or catalysts. |

Catalyst Systems for Sustainable Production

The move towards sustainable synthesis also involves replacing stoichiometric reagents and harsh initiators with more efficient and selective catalytic systems.

Iron-Catalyzed Bromination: Iron, being an abundant and non-toxic metal, is an attractive candidate for developing sustainable catalysts. An iron-catalyzed method for the chemo- and site-selective benzylic C-H bromination has been developed using iron(II) bromide (FeBr₂) as a catalyst. sdu.edu.cn This approach is practical as it uses the C-H substrate as the limiting reagent and a low loading of the catalyst without the need for complex ligands. sdu.edu.cn The proposed mechanism involves the activation of NBS by FeBr₂ to generate a succinimide (B58015) radical and FeBr₃. The benzylic radical is then formed via hydrogen atom transfer and subsequently abstracts a bromine atom from FeBr₃ to yield the product and regenerate the catalyst. sdu.edu.cn

Lewis Acid Catalysis: Lewis acids have been shown to effectively catalyze benzylic bromination under mild conditions. Zirconium(IV) chloride (ZrCl₄) has demonstrated excellent catalytic activity for the bromination of toluene (B28343) derivatives using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent. nih.govscientificupdate.com This system proceeds via a radical pathway and offers an advantage over Brønsted acids, which tend to promote aromatic ring bromination. nih.gov The use of DBDMH can also be more atom-economical than NBS. nih.gov

Photocatalysis: The use of visible light as a renewable energy source to drive chemical reactions is a cornerstone of green chemistry. Photocatalytic methods for benzylic bromination have been developed, often employing a photocatalyst that can be activated by light to initiate the radical chain reaction. nih.gov This approach can circumvent the need for potentially explosive radical initiators like benzoyl peroxide. For instance, cooperative catalysis involving a photocatalyst and a nucleophilic co-catalyst like lutidine has been shown to effectively generate benzylic radicals from benzyl halides for further reactions. nih.gov Visible-light-induced bromination 'on water' also represents a promising photocatalytic strategy. researchgate.net

Electrochemical Methods: Electrosynthesis offers a powerful and sustainable alternative to conventional chemical methods, as it uses electricity to drive reactions, often with high selectivity and under mild conditions. The electrochemical bromination of 4-methoxytoluene has been investigated using a two-phase electrolysis system. researchgate.netcecri.res.in In this setup, an aqueous solution of sodium bromide serves as the electrolyte, and the aromatic substrate is dissolved in an organic solvent like chloroform. researchgate.net By controlling the reaction conditions, it is possible to favor the side-chain bromination to produce 3-bromo-4-methoxybenzyl bromide, a related compound, in high yield. researchgate.net This method avoids the direct use of hazardous brominating agents.

Table 2: Overview of Catalytic Systems for Benzylic Bromination

| Catalytic System | Catalyst / Reagents | Key Advantages |

|---|---|---|

| Iron-Catalyzed | FeBr₂ / NBS sdu.edu.cn | Abundant, non-toxic catalyst; high site-selectivity; mild conditions. sdu.edu.cn |

| Lewis Acid Catalysis | ZrCl₄ / DBDMH nih.govscientificupdate.com | Mild conditions; high catalytic activity; avoids ring bromination. nih.gov |

| Photocatalysis | Photocatalyst / Visible Light / NBS researchgate.netnih.gov | Uses renewable energy; avoids hazardous initiators; can be performed in green solvents like water. researchgate.net |

| Electrochemical | Electricity / NaBr researchgate.netcecri.res.in | Avoids bulk chemical oxidants; high selectivity; mild conditions. researchgate.netcecri.res.in |

Chemical Reactivity and Mechanistic Investigations of 1 Bromomethyl 4 Methoxy 2 Methylbenzene

Nucleophilic Substitution Reactions at the Benzylic Position

Nucleophilic substitution at the benzylic position is a fundamental transformation for benzyl (B1604629) halides. The reaction involves the replacement of the bromide, a good leaving group, by a nucleophile. byjus.com The specific mechanism of this substitution is highly dependent on the structure of the substrate, the nature of the nucleophile, and the reaction conditions. libretexts.orgyoutube.com

S_N1, S_N2, and S_N2' Reaction Pathways

The substitution reactions for 1-(Bromomethyl)-4-methoxy-2-methylbenzene can proceed via either an S_N1 or S_N2 mechanism, a characteristic feature of benzylic halides. khanacademy.orgyoutube.comncert.nic.in

S_N1 Pathway: This stepwise mechanism involves the initial, rate-determining departure of the bromide leaving group to form a benzylic carbocation intermediate. masterorganicchemistry.com The structure of this compound is particularly well-suited to stabilize such an intermediate. The para-methoxy group is a powerful electron-donating group through resonance, and the ortho-methyl group offers mild inductive stabilization. This significant stabilization of the carbocation favors the S_N1 pathway, especially in polar protic solvents. doubtnut.comyoutube.com Studies on the analogous p-methoxybenzyl bromide have shown that it readily undergoes S_N1 reactions due to the formation of a resonance-stabilized carbocation. doubtnut.compsu.edu

S_N2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaves. masterorganicchemistry.com This pathway is favored by strong nucleophiles in polar aprotic solvents. libretexts.org For this compound, which is a primary halide, the S_N2 mechanism is viable. khanacademy.org However, the presence of the ortho-methyl group introduces steric hindrance, which can slow the rate of the S_N2 reaction compared to unhindered benzyl halides like benzyl bromide itself. libretexts.orgnih.gov

S_N2' Pathway: This pathway, involving nucleophilic attack at an adjacent double bond, is not applicable to this compound as the benzylic carbon is not adjacent to a vinyl group.

Stereochemical Aspects of Substitution Reactions

The stereochemical outcome of a substitution reaction is a key indicator of the underlying mechanism. ncert.nic.in As this compound is achiral, this analysis is predictive for analogous chiral substrates.

An S_N1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face. This typically results in a racemic mixture of products, meaning both retention and inversion of configuration occur. youtube.com

An S_N2 reaction occurs via a "backside attack," where the nucleophile approaches the carbon atom from the side opposite the leaving group. This forces an umbrella-like inversion of the other three substituents, a process known as Walden inversion, leading to a complete inversion of stereochemistry. masterorganicchemistry.comlibretexts.org

Organometallic Cross-Coupling Reactions

Benzylic halides are valuable electrophiles in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds under relatively mild conditions. rsc.orgacs.org

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govnih.gov Benzylic bromides, including structurally similar compounds to this compound, are known to be effective substrates in these reactions. acs.org

The reaction of this compound with an arylboronic acid would be expected to proceed efficiently. A plausible catalytic cycle involves the oxidative addition of the benzylic bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the diarylmethane product and regenerate the Pd(0) catalyst. researchgate.net

| Boronic Acid Partner | Expected Product | Typical Catalyst/Base System |

|---|---|---|

| Phenylboronic acid | 1-(4-Methoxy-2-methylbenzyl)benzene | Pd(OAc)₂ / JohnPhos / K₂CO₃ nih.gov |

| 4-Fluorophenylboronic acid | 1-Fluoro-4-(4-methoxy-2-methylbenzyl)benzene | PdCl₂(dppf) / Cs₂CO₃ acs.orgnih.gov |

| Thiophene-2-boronic acid | 2-(4-Methoxy-2-methylbenzyl)thiophene | Pd(OAc)₂ / PPh₃ / K₂CO₃ researchgate.net |

Palladium-Catalyzed Arylation and Alkylation

Beyond Suzuki coupling, this compound can serve as an electrophile in other palladium-catalyzed C-C bond-forming reactions, such as the arylation or alkylation of various nucleophiles. acs.orgnih.gov

A key application is the α-arylation or α-alkylation of carbonyl compounds. In these reactions, a ketone, ester, or other carbonyl compound is deprotonated to form an enolate, which then acts as a soft nucleophile to displace the bromide from the benzylic substrate, catalyzed by a palladium complex. nih.gov This methodology allows for the direct formation of a C(sp³)–C(sp³) bond. rsc.org For example, the reaction with a ketone enolate would yield a γ-aryl ketone.

| Nucleophile Source | Reaction Type | Expected Product |

|---|---|---|

| Cyclohexanone + Base (e.g., LHMDS) | α-Benzylation of Ketone | 2-(4-Methoxy-2-methylbenzyl)cyclohexanone |

| Ethyl Acetate + Base (e.g., LHMDS) | α-Benzylation of Ester | Ethyl 2-(4-methoxy-2-methylbenzyl)acetate |

| Phenylacetylene | Sonogashira-type Coupling | 1-Methoxy-2-methyl-4-(3-phenylprop-2-yn-1-yl)benzene |

Mechanistic Studies of Metal-Mediated Transformations

The bromomethyl group of this compound serves as a key handle for various metal-mediated carbon-carbon bond-forming reactions. The general mechanisms for these transformations, such as Grignard reactions and palladium-catalyzed cross-coupling, are well-established and provide a framework for understanding the reactivity of this specific substrate.

Grignard Reagent Formation and Reaction: Treatment of this compound with magnesium metal in an anhydrous ether solvent would lead to the formation of the corresponding Grignard reagent, (4-methoxy-2-methylbenzyl)magnesium bromide. The mechanism involves the insertion of magnesium into the carbon-bromine bond. leah4sci.com This organometallic species acts as a potent nucleophile and a strong base. leah4sci.commnstate.edu Its primary utility is in the reaction with electrophiles like aldehydes, ketones, and esters to form new carbon-carbon bonds, typically resulting in alcohols after an aqueous workup. masterorganicchemistry.com The reaction with a carbonyl compound proceeds via nucleophilic addition of the benzyl carbanion equivalent to the electrophilic carbonyl carbon. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions: The compound is a suitable electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions. The general catalytic cycle for these transformations involves three key steps: nih.govnobelprize.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the benzylic bromide, cleaving the C-Br bond and forming a palladium(II) intermediate.

Transmetalation: A nucleophilic organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organozinc compound in the Negishi reaction) transfers its organic group to the palladium center, displacing the bromide. nobelprize.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. nih.gov

A similar transformation is the Ullmann condensation, which uses copper catalysis to couple aryl halides, often at elevated temperatures, to form biaryl compounds. organic-chemistry.orgmdpi.comresearchgate.net The mechanism involves the formation of an organocopper intermediate. organic-chemistry.org

Table 1: Mechanistic Overview of Potential Metal-Mediated Reactions

| Reaction Type | Key Metal | General Mechanism Steps | Expected Product Type (with Nu-M) |

| Grignard Reaction | Mg | 1. Mg insertion (Reagent formation)2. Nucleophilic attack on electrophile | Alcohols, Carboxylic Acids, etc. |

| Suzuki Coupling | Pd | 1. Oxidative Addition2. Transmetalation (from Organoboron)3. Reductive Elimination | Substituted Benzyl Compounds |

| Negishi Coupling | Pd | 1. Oxidative Addition2. Transmetalation (from Organozinc)3. Reductive Elimination | Substituted Benzyl Compounds |

| Ullmann Condensation | Cu | 1. Oxidative Addition to Cu(I)2. Reductive Elimination | Homocoupled or Heterocoupled Products |

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of electron-donating groups. The interplay of these substituents governs the regioselectivity of incoming electrophiles.

The regiochemical outcome of SEAr reactions is determined by the directing effects of the substituents already present on the ring. Substituents influence the reaction rate and the position of attack (ortho, meta, or para) by stabilizing or destabilizing the cationic intermediate (the benzenonium ion) formed during the reaction. libretexts.orgnsf.gov

Methoxy (B1213986) Group (-OCH₃): The methoxy group is a strong activating group and an ortho-, para-director. nih.govacs.org Its activating nature stems from its ability to donate electron density to the ring via a strong +R (resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect. This donation of electron density through resonance preferentially stabilizes the positive charge of the arenium ion intermediate when the attack occurs at the ortho and para positions. nih.gov

Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho-, para-director. nobelprize.org It donates electron density primarily through a +I (inductive) effect and hyperconjugation, stabilizing the adjacent carbocationic intermediates formed during ortho and para attack. nih.gov

Bromomethyl Group (-CH₂Br): The bromomethyl group is generally considered a deactivating group due to the electron-withdrawing inductive effect (-I) of the bromine atom. It does not have a significant resonance effect on the ring. Deactivating groups typically direct incoming electrophiles to the meta position. libretexts.org

In this compound, the powerful ortho-, para-directing influence of the methoxy group is dominant. The methyl group reinforces this directing effect. Therefore, electrophilic attack is strongly directed to the positions ortho and para relative to the strongly activating methoxy group. The positions are C3 and C5. Given that C5 is sterically less hindered than C3 (which is flanked by the methyl and methoxy groups), substitution at the C5 position is generally favored.

Table 2: Directing Effects of Substituents on the Benzene Ring

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| -OCH₃ | C4 | +R > -I | Strong Activating | Ortho, Para |

| -CH₃ | C2 | +I, Hyperconjugation | Weak Activating | Ortho, Para |

| -CH₂Br | C1 | -I | Weak Deactivating | Meta (effect is overridden) |

When subjecting this compound to halogenation conditions, a competition arises between electrophilic substitution on the activated aromatic ring and radical substitution at the benzylic position of the methyl group.

Under typical electrophilic halogenation conditions (e.g., Br₂ with a Lewis acid catalyst like FeBr₃), the reaction is expected to occur on the aromatic ring, guided by the directing effects discussed previously. The highly activated ring would readily react to yield a bromo-substituted aromatic product, likely at the C5 position.

However, under radical conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator like AIBN or light), halogenation can occur at the benzylic positions. The benzylic C-H bonds of the methyl group are weaker than typical sp³ C-H bonds because the resulting benzylic radical is resonance-stabilized by the aromatic ring. libretexts.org A study on the radical bromination of the closely related substrate 4-methoxy-1,2-dimethylbenzene showed that the reaction can lead to the formation of 1-(dibromomethyl)-4-methoxy-2-methylbenzene, indicating that further substitution at the benzylic position can occur under these conditions. nih.gov This suggests a potential for competitive reaction at the C2-methyl group if radical conditions are employed, alongside potential reactions at the already functionalized bromomethyl group.

Oxidation and Reduction Pathways of Functional Groups

The functional groups on this compound can be selectively transformed through oxidation and reduction reactions.

The methoxy group is generally robust, but it can be cleaved under specific, often harsh, conditions to yield the corresponding phenol (B47542). This transformation, known as demethylation, can be achieved using strong protic acids like HBr or Lewis acids such as BBr₃. The mechanism typically involves the protonation or coordination of the ether oxygen, followed by nucleophilic attack on the methyl group by the conjugate base or another nucleophile, proceeding via an SN2 pathway. Selective demethylation in poly-methoxy substituted benzenes is a known strategy in organic synthesis, often relying on steric or electronic differentiation between the methoxy groups. google.com

The bromomethyl group can be selectively reduced to a methyl group, a process known as hydrogenolysis. This transformation effectively replaces the C-Br bond with a C-H bond. Common methods for this include catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas). The mechanism involves the oxidative addition of the C-Br bond to the palladium surface, followed by reaction with hydrogen to release the reduced product and HBr.

Alternatively, hydride reagents can be employed. While strong hydrides like lithium aluminum hydride (LiAlH₄) would likely also reduce other functional groups, milder and more selective reagents can be used. For instance, reductions using sodium borohydride (B1222165) (NaBH₄) in the presence of certain additives or specific tin hydrides like tributyltin hydride (Bu₃SnH) under radical conditions are known to reduce alkyl halides. acs.org The selective reduction of a benzylic aldehyde to a benzyl alcohol in the presence of other sensitive groups has been achieved using NaBH₄ with acetic acid, suggesting that careful tuning of hydride reactivity can achieve selective transformations. nih.gov This type of chemoselectivity is crucial for complex molecule synthesis where one functional group must be altered without affecting others.

Table 3: Potential Functional Group Transformations

| Functional Group | Transformation | Reagent Example | Product Functional Group |

| Methoxy (-OCH₃) | Demethylation | BBr₃ or HBr | Phenol (-OH) |

| Bromomethyl (-CH₂Br) | Reduction (Hydrogenolysis) | H₂, Pd/C | Methyl (-CH₃) |

| Bromomethyl (-CH₂Br) | Reduction (Hydride) | NaBH₄ / Additives | Methyl (-CH₃) |

Rearrangement Reactions and Side Product Formation in the Chemistry of this compound

In the synthesis and subsequent reactions of this compound, the formation of side products through various pathways, including rearrangement reactions, is a significant consideration. The electronic and steric properties conferred by the methoxy and methyl substituents on the benzene ring influence the propensity for these alternative reaction pathways.

Formation of Dibrominated Species

The bromination of the precursor to this compound, which is typically 2,5-dimethylanisole (B158103) (4-methoxy-1,3-dimethylbenzene), or in related syntheses, can lead to the formation of dibrominated species. This over-bromination can occur on both the side-chain and the aromatic nucleus, depending on the reaction conditions.

Radical bromination conditions, often employing N-bromosuccinimide (NBS) with a radical initiator or light, are designed to favor substitution on the benzylic methyl group. However, these conditions can also lead to the introduction of a second bromine atom on the same methyl group. For instance, the radical bromination of 4-methoxy-1,2-dimethylbenzene has been shown to produce 1-(dibromomethyl)-4-methoxy-2-methylbenzene as a major product. wikipedia.org

Conversely, electrophilic aromatic substitution conditions, which can be inadvertently promoted by the presence of acidic impurities or excess bromine, can result in bromination of the aromatic ring. The activating, ortho-, para-directing methoxy group and the weakly activating methyl group both influence the position of substitution. In the case of 4-methoxytoluene, electrochemical bromination has been observed to initially yield the nuclear brominated product, 3-bromo-4-methoxytoluene, which then undergoes side-chain bromination. mdma.ch This suggests that for this compound, further bromination on the aromatic ring is a plausible side reaction.

The competition between nuclear and side-chain bromination is a well-documented phenomenon in substituted anisoles and toluenes. Studies on methyl-substituted anisoles with NBS have shown that the reaction solvent and conditions play a crucial role in determining the regioselectivity of bromination. acs.org For example, using NBS in carbon tetrachloride often favors side-chain bromination, while in more polar solvents like acetonitrile (B52724), nuclear bromination can be favored. mdma.ch

Table 1: Examples of Dibromination Products in Related Systems

| Starting Material | Brominating Agent/Conditions | Major Dibrominated Product(s) | Reference |

| 4-Methoxy-1,2-dimethylbenzene | Radical Bromination | 1-(Dibromomethyl)-4-methoxy-2-methylbenzene | wikipedia.org |

| 4-Methoxytoluene | Electrochemical Bromination (excess charge) | 3-Bromo-4-methoxybenzyl bromide | mdma.ch |

| 2,3-Dimethylanisole | NBS/CCl4 | Mixture of nuclear and side-chain bromination products | acs.org |

Rearrangements Involving the Methyl and Methoxy Groups

While specific studies on the rearrangement reactions of this compound are not extensively documented in the reviewed literature, the structural motifs present in the molecule suggest the potential for several classical organic rearrangements. The instability of some electron-rich benzyl bromides, which can lead to decomposition or polymerization, often involves such rearrangement pathways. nih.gov

One such potential transformation is the Sommelet-Hauser rearrangement . wikipedia.org This reaction is characteristic of benzyl quaternary ammonium (B1175870) salts, which can be formed by the reaction of this compound with a tertiary amine. Upon treatment with a strong base like sodium amide, the resulting ammonium salt could undergo a datapdf.comwikipedia.org-sigmatropic rearrangement, leading to the migration of one of the N-alkyl groups to the ortho position of the benzene ring. wikipedia.org Given the substitution pattern of the starting material, this would result in a new substituent at the 3-position.

Another plausible, though less direct, rearrangement is related to the Dienone-Phenol rearrangement . datapdf.comwikipedia.org This acid-catalyzed rearrangement typically involves 4,4-disubstituted cyclohexadienones. While this compound is not a dienone, reactions that might lead to the formation of a cyclohexadienone intermediate could subsequently trigger this type of rearrangement, altering the substitution pattern on the aromatic ring.

Furthermore, the methoxy group itself could be involved in rearrangements under certain conditions. For instance, the Claisen rearrangement is a well-known thermal or acid-catalyzed rearrangement of allyl aryl ethers. organic-chemistry.orglibretexts.orglibretexts.org If the methoxy group were to be demethylated to a phenol and subsequently converted to an allyl ether, it would be susceptible to this wikipedia.orgwikipedia.org-sigmatropic rearrangement, which would introduce an allyl group onto the aromatic ring, ortho to the hydroxyl group.

The potential for these and other rearrangements highlights the complex reactivity of substituted benzyl bromides and the importance of carefully controlled reaction conditions to avoid the formation of undesired side products.

Table 2: Potential Rearrangement Reactions

| Rearrangement Type | Required Precursor/Conditions | General Transformation |

| Sommelet-Hauser Rearrangement | Formation of a quaternary ammonium salt with a tertiary amine, followed by a strong base. | Migration of an N-alkyl group to the ortho position of the benzene ring. |

| Dienone-Phenol Rearrangement | Acid-catalyzed reaction of a cyclohexadienone intermediate. | Migration of a substituent on the ring, leading to a rearranged phenol. |

| Claisen Rearrangement | Conversion to an allyl ether derivative, followed by heating or acid catalysis. | wikipedia.orgwikipedia.org-Sigmatropic rearrangement of the allyl group to the ortho position. |

Strategic Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The inherent reactivity of the benzylic bromide in 1-(Bromomethyl)-4-methoxy-2-methylbenzene makes it an excellent electrophile for forging new carbon-carbon and carbon-heteroatom bonds. This capability is strategically employed by synthetic chemists to construct sophisticated molecular frameworks.

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in pharmaceuticals and agrochemicals. organic-chemistry.orgnih.gov The 4-methoxy-2-methylbenzyl moiety from this compound can be incorporated into various heterocyclic scaffolds.

Nitrogen-Containing Heterocycles: General strategies for the synthesis of nitrogen-containing heterocycles often involve the alkylation of nitrogen nucleophiles. nih.govmdpi.comresearchgate.net For instance, the reaction of a primary or secondary amine with a benzyl (B1604629) bromide derivative like this compound leads to the formation of a new carbon-nitrogen bond. Subsequent intramolecular cyclization reactions can then be employed to construct fused N-heterocycles such as indolizines and pyrroloquinoxalines. mdpi.com While direct examples utilizing this specific isomer are not prevalent in readily available literature, the analogous 4-methoxybenzyl bromide is known to be a useful reactant in the synthesis of diarylpyrazoles, which are potent cyclooxygenase-2 (COX-2) inhibitors. sfdchinachem.com

Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles can be achieved through various methods, including the intramolecular cyclization of appropriate precursors. organic-chemistry.orgclockss.orgnih.gov The 4-methoxy-2-methylbenzyl group can be introduced by reacting this compound with a molecule containing a hydroxyl group. This resulting ether can then undergo further transformations, such as intramolecular cyclization, to form rings like furans or pyrans. For example, a related synthesis of tricyclic oxygen-heterocycles for the site-specific modification of proteins involves the coupling of a bromo-functionalized precursor with an alkyne, followed by condensation to form the heterocyclic system. clockss.org

Sulfur-Containing Heterocycles: The construction of sulfur-containing heterocycles often involves the reaction of a sulfur nucleophile, such as a thiol, with an electrophile. organic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org this compound can serve as the electrophile in such reactions, leading to the formation of a thioether. This intermediate can then be elaborated into various sulfur-containing rings like thiophenes or thiazoles through subsequent cyclization steps. General methods for the synthesis of these heterocycles include ring-enlargement reactions and oxidative carbon-hydrogen bond functionalization. nih.govresearchgate.net

Construction of Carbocyclic Scaffolds

The formation of carbocyclic rings, which are composed solely of carbon atoms, is a fundamental process in organic synthesis. researchgate.net The 4-methoxy-2-methylbenzyl group can participate in reactions that lead to the formation of such scaffolds. One common strategy involves the intramolecular cyclization of a precursor where the benzyl group is tethered to another part of the molecule. While specific examples detailing the use of this compound in carbocyclic ring formation are not widely documented, the principles of intramolecular alkylation and related cyclization reactions are well-established.

Divergent Synthesis Pathways

Divergent synthesis is a powerful strategy that allows for the creation of a variety of structurally distinct molecules from a common starting material by slightly altering reaction conditions. acs.org The reactivity of this compound makes it a suitable candidate for such synthetic approaches. For example, by choosing different nucleophiles or reaction pathways, the 4-methoxy-2-methylbenzyl group can be incorporated into a range of different molecular backbones. A palladium(II)-catalyzed divergent synthesis of pyrrolizine- and indolizine-fused heterocycles from functionalized alkynes demonstrates the potential for creating diverse molecular architectures from a single precursor through catalyst- and solvent-dependent pathways. acs.org Although not directly employing the title compound, this illustrates the type of divergent strategies where it could be a valuable component.

Precursor to Structurally Diverse Derivatives

The utility of this compound extends beyond its role as a building block to its function as a precursor for a wide range of derivatives with tailored properties. Its reactive nature allows for facile chemical modification, leading to a host of new compounds.

Alkylation Reactions in Amino Acid Synthesis

The modification of amino acids is crucial for the development of new peptides and peptidomimetics with enhanced biological activity and stability. monash.eduthieme-connect.de Alkylation of the amino group of an amino acid derivative is a common strategy. researchgate.netnih.gov The 4-methoxy-2-methylbenzyl group can be introduced onto the nitrogen atom of an amino acid or peptide through a nucleophilic substitution reaction, where the amine attacks the electrophilic benzylic carbon of this compound. This modification can influence the conformational properties and biological activity of the resulting peptide. While general methods for N-alkylation of amino acids are well-developed, specific examples employing this compound are not extensively reported in the literature. monash.edu However, a related study describes the synthesis of oxoindole-linked α-alkoxy-β-amino acid derivatives where a 4-methoxybenzyl group is used. researchgate.net

Preparation of Specialty Chemicals and Intermediates

This compound serves as a valuable intermediate in the synthesis of various specialty chemicals. chemsynthesis.comnih.gov Its derivatives have been investigated for their potential biological activities. For instance, a study on methylated and acetylated bromophenol derivatives with antioxidant and anticancer activities highlights the synthesis of compounds with a substituted benzyl ether linkage, demonstrating the utility of benzylic bromides in constructing bioactive molecules. mdpi.com Specifically, a derivative containing a 2-bromo-4,5-dimethoxybenzyl group showed promising results in ameliorating oxidative damage. mdpi.com Furthermore, the related compound 4-methoxybenzyl bromide is a known precursor for the synthesis of poly(2-methoxy-5-(2'-ethylhexyloxy)-p-phenylene vinylene) (MEH-PPV), a polymer used in organic electronics, indicating the potential of such benzyl bromides in materials science. researchgate.net

Role in the Synthesis of Functional Materials

The quest for novel materials with tailored electronic, optical, and physical properties is a driving force in modern chemistry. Functional materials, including specialized polymers and liquid crystals, often derive their unique characteristics from the specific arrangement of their molecular components. The 4-methoxy-2-methylbenzyl moiety, which can be introduced using this compound, can serve as a key structural unit in the design of these materials.

The development of advanced polymers and liquid crystals often involves the synthesis of molecules with specific mesogenic (liquid-crystal-forming) or functional side chains attached to a core structure or polymer backbone. The reactive bromomethyl group of this compound makes it an ideal candidate for attaching the 4-methoxy-2-methylbenzyl group onto various scaffolds through nucleophilic substitution reactions.

Research in the field of liquid crystal alignment layers demonstrates the utility of analogous reactive polymers. For instance, poly(4-chloromethylstyrene) (PCMS), which features a similar reactive benzylic halide, is used as a polymer backbone. nih.govmdpi.com It is chemically modified by reacting it with various phenolic compounds to create polymer films that can induce specific orientations in liquid crystal molecules. mdpi.com In a similar fashion, this compound could be reacted with hydroxyl-containing polymer backbones or mesogenic cores to introduce the 4-methoxy-2-methylbenzyl side group. This group could influence the final properties of the material, such as its solubility, thermal stability, and, in the case of liquid crystals, its mesophase behavior. tcichemicals.com

In one synthetic strategy, researchers modified 2-methoxy-4-vinylphenol (B128420) (MVP), a monomer derived from bio-based ferulic acid, by reacting it with benzyl bromide to create a new functional monomer for polymerization. nih.gov This highlights a common strategy where a benzyl halide is used to modify a precursor molecule before polymerization. This compound could be employed in an analogous reaction to create novel monomers with potential applications in thermoplastics. nih.govresearchgate.net

The table below illustrates analogous reactions where benzylic halides are used to synthesize polymer and liquid crystal precursors.

| Starting Material with Halide | Reactant with Nucleophile | Product Type | Reference |

| Poly(4-chloromethylstyrene) | 4-(trans-4-ethylcyclohexyl)phenol | Liquid Crystal Alignment Polymer | mdpi.com |

| Poly(4-chloromethylstyrene) | Ethyl-p-hydroxybenzoate | Polystyrene with LC Precursor Side-Chain | nih.gov |

| Benzyl bromide | 2-Methoxy-4-vinylphenol (MVP) | Functional Monomer for Polymerization | nih.gov |

Conjugated systems are characterized by alternating single and multiple bonds, which results in the delocalization of π-electrons across the molecule. This property is fundamental to the electronic and optical characteristics of organic semiconductors and dyes. While the construction of the main backbone of conjugated polymers typically relies on cross-coupling reactions (e.g., Suzuki, Stille, or Heck), the functionalization of these systems with specific side groups is crucial for tuning their properties.

The primary reactivity of this compound is its benzylic bromide, which is highly susceptible to SN2 reactions rather than the oxidative addition required for typical cross-coupling reactions. Therefore, it is not a primary building block for the conjugated backbone itself. However, it is a suitable reagent for introducing the 4-methoxy-2-methylbenzyl group as a side chain onto a pre-formed conjugated polymer or monomer. These side chains are critical for ensuring solubility, controlling morphology in the solid state, and modifying the electronic energy levels of the conjugated system. For example, a related alkyne, 1-ethynyl-4-methoxy-2-methylbenzene, is a building block suitable for forming conjugated systems via Sonogashira coupling. sigmaaldrich.com While different, this illustrates how the substituted benzene (B151609) core can be incorporated into larger pi-systems.

Contributions to Asymmetric Synthesis

Asymmetric synthesis, the creation of chiral molecules in an enantiomerically pure or enriched form, is of paramount importance in the pharmaceutical and agrochemical industries. The use of chiral catalysts and auxiliaries to control the stereochemical outcome of a reaction is a cornerstone of this field.

This compound can serve as a pro-chiral electrophile in alkylation reactions. By reacting it with a nucleophile in the presence of a chiral catalyst, it is possible to generate a new stereocenter with a preference for one enantiomer over the other.

A well-established method for achieving this is through phase-transfer catalysis. Research has demonstrated the successful enantioselective alkylation of ketones using various benzyl bromides in the presence of chiral cinchona alkaloid-derived catalysts. nih.gov These catalysts form a chiral ion pair with the nucleophile, which then directs the attack on the electrophile from a specific face, leading to an excess of one enantiomer. In a study aimed at synthesizing a key intermediate for the drug Dezocine, the enantioselective alkylation of a tetralone was achieved using 1,5-dibromopentane. nih.gov This general principle can be extended to other electrophiles, suggesting that this compound could be a viable substrate for generating chiral products through similar catalytically controlled C-C bond formations.

Beyond creating a single stereocenter, controlling the relative stereochemistry between multiple centers (diastereoselectivity) is a significant challenge. While specific diastereoselective or enantioselective transformations employing this compound are not widely documented, the principles of modern asymmetric catalysis provide a clear framework for its potential use.

For instance, nickel-catalyzed enantioconvergent cross-coupling reactions have been developed for racemic α-halosilanes, which are structurally related to benzylic halides. researchgate.net This type of reaction can take a racemic mixture of an electrophile and, using a chiral catalyst, convert both enantiomers into a single enantiomer of the product. This powerful strategy could theoretically be applied to this compound if it were used to alkylate a molecule that already contains a stereocenter, thereby creating a new product with two stereocenters in a controlled diastereomeric ratio.

The following table summarizes the key properties of the title compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁BrO | nih.gov |

| Molecular Weight | 215.09 g/mol | nih.gov |

| IUPAC Name | 4-(bromomethyl)-1-methoxy-2-methylbenzene | nih.gov |

| InChIKey | LUAPVXVRGYPASS-UHFFFAOYSA-N | nih.gov |

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Conformation Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental properties that dictate the chemical nature of a molecule. Computational methods provide a detailed picture of these characteristics for 1-(bromomethyl)-4-methoxy-2-methylbenzene.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. publish.csiro.au It is frequently employed to determine optimized molecular geometries, energies, and other electronic properties. For substituted benzyl (B1604629) bromides, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles, providing a clear three-dimensional picture of the molecule's most stable conformation. publish.csiro.auresearchgate.net

Calculations are typically performed using a specific functional, such as B3LYP, and a basis set (e.g., 6-311G(d,p)), which defines the mathematical functions used to describe the orbitals. researchgate.netresearchgate.net These calculations can also determine vibrational frequencies, which correspond to the data obtained from infrared spectroscopy. researchgate.net

Table 1: Representative Optimized Geometrical Parameters (Calculated) This table presents typical values for related structures as determined by DFT calculations.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-Br Bond Length | The distance between the benzylic carbon and the bromine atom. | ~1.95 - 1.98 Å |

| C-O Bond Length | The distance between the aromatic carbon and the methoxy (B1213986) oxygen. | ~1.35 - 1.37 Å |

| C-C-Br Bond Angle | The angle formed by an aromatic carbon, the benzylic carbon, and the bromine atom. | ~111° - 114° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be delocalized over the electron-rich benzene (B151609) ring, with significant contributions from the electron-donating methoxy and methyl groups. The LUMO is primarily localized on the antibonding σ* orbital of the C-Br bond. This distribution makes the benzylic carbon the primary site for nucleophilic attack. researchgate.net

Table 2: Frontier Molecular Orbitals and Their Implications

| Orbital | Primary Location | Implied Reactivity |

|---|---|---|

| HOMO | Electron-rich aromatic ring, methoxy group, and methyl group | Nucleophilic character; site of electrophilic attack (on the ring) |

| LUMO | Antibonding σ* orbital of the C(benzyl)-Br bond | Electrophilic character at the benzylic carbon; site of nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability. researchgate.net |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the energetic landscapes of chemical reactions, identifying transition states, and predicting the most likely reaction pathways.

Regioselectivity in chemical reactions, such as electrophilic aromatic substitution or nucleophilic substitution, can be effectively predicted using computational models. In nucleophilic substitution reactions (S_N1 or S_N2), the primary site of attack is unambiguously the benzylic carbon due to the polarization of the C-Br bond and the nature of the LUMO.

For electrophilic aromatic substitution on the benzene ring, the outcome is directed by the existing substituents. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing. DFT calculations can model the stability of the potential cationic intermediates (sigma complexes) for electrophilic attack at each available position on the ring. The calculated energies will show that intermediates corresponding to attack at positions ortho or para to the activating groups are lower in energy, thus predicting the observed regioselectivity. The reaction's orientation can be explained by considering the relative stability of the incipient carbocation generated during the reaction. orientjchem.org

Key transformations for benzyl bromides include nucleophilic substitution reactions. publish.csiro.au These can proceed through either an S_N1 or S_N2 mechanism. While primary halides typically favor the S_N2 pathway, benzyl bromide derivatives are a notable exception. pearson.com The formation of the benzyl carbocation intermediate in an S_N1 reaction is significantly stabilized by resonance, where the positive charge is delocalized into the aromatic ring. pearson.com This stabilization can make the S_N1 pathway competitive with or even faster than the S_N2 pathway. pearson.comnih.gov

Computational studies can map the entire reaction coordinate for both pathways. nih.gov This involves calculating the free energy of the reactants, the transition state(s), any intermediates, and the products. The calculated activation energy (the energy difference between the reactants and the highest-energy transition state) determines the reaction rate. publish.csiro.au For electron-rich benzyl bromides, computational analyses have shown that the initial nucleophilic displacement can proceed favorably via an S_N1 fashion, with this step being rate-determining. nih.gov

Table 3: Hypothetical Energetic Profile for an S_N1 Reaction This table illustrates the key points on a reaction coordinate diagram calculated via computational methods.

| Reaction Coordinate Point | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0 (Reference) |

| Transition State 1 (TS1) | Dissociation of the C-Br bond | +18 to +25 |

| Intermediate | Resonance-stabilized benzylic carbocation + Br⁻ | +10 to +15 |

| Transition State 2 (TS2) | Attack of the nucleophile on the carbocation | +12 to +17 |

| Products | Substituted product + Br⁻ | < 0 (Exergonic) |

Intermolecular Interactions and Crystal Packing Investigations

The arrangement of molecules in a solid-state crystal lattice is governed by a complex interplay of non-covalent intermolecular interactions. rsc.org X-ray crystallography provides the definitive structure, while computational studies can quantify the energies of the interactions responsible for the observed packing. researchgate.netresearchgate.net For bromomethyl-substituted benzenes, several types of weak interactions are crucial. researchgate.net

The crystal packing is often determined by a network of weak C–H···Br hydrogen bonds and short Br···Br contacts (halogen bonding). researchgate.netresearchgate.net Additionally, interactions involving the methoxy group, such as C–H···O hydrogen bonds, can play a role. nih.gov In some cases, C–H···π interactions, where a hydrogen atom interacts with the electron cloud of the benzene ring, can also be significant in stabilizing the crystal structure. researchgate.net The cohesive energy of the crystal is a sum of all these interactions, though dispersion forces often contribute the largest share. researchgate.net

Table 4: Key Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Description | Typical Geometric Features |

|---|---|---|

| C–H···Br Hydrogen Bond | A weak hydrogen bond between a C-H donor (from the methyl, methylene (B1212753), or aromatic group) and a bromine acceptor. researchgate.netresearchgate.net | H···Br distance < 3.0 Å |

| Br···Br Halogen Bond | An interaction between the electrophilic region of one bromine atom and the nucleophilic region of another. researchgate.netresearchgate.net | Br···Br distance < 3.7 Å (sum of van der Waals radii) |

| C–H···O Hydrogen Bond | A weak hydrogen bond involving a C-H donor and the methoxy oxygen atom as an acceptor. rsc.orgnih.gov | H···O distance < 2.7 Å |

| C–H···π Interaction | An interaction between a C-H bond and the face of the aromatic π-system. researchgate.net | H···π-centroid distance ~2.5 - 2.9 Å |

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgrsc.org This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. The resulting Hirshfeld surface provides a three-dimensional picture of the molecule's shape within its crystalline environment.

The surface can be mapped with various properties to highlight specific aspects of the intermolecular interactions. One of the most common is the normalized contact distance (d_norm), which is based on the distance from the surface to the nearest nucleus inside the surface (d_i) and the nearest nucleus outside the surface (d_e), normalized by the van der Waals radii of the respective atoms. The d_norm surface displays a color spectrum where red regions indicate contacts shorter than the sum of van der Waals radii (close contacts), white regions represent contacts approximately equal to the van der Waals radii, and blue regions show contacts longer than the van der Waals radii. mdpi.com

Another powerful tool derived from Hirshfeld surface analysis is the 2D fingerprint plot. This plot is a histogram of d_i versus d_e, which summarizes all the intermolecular contacts in the crystal. scirp.org Different types of interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, have characteristic shapes in the fingerprint plot, allowing for their identification and quantification. scirp.org

For this compound, a hypothetical Hirshfeld surface analysis would be expected to reveal several key non-covalent interactions. The presence of hydrogen atoms on the methyl groups and the aromatic ring would lead to a significant proportion of H···H contacts, which are generally the most abundant type of interaction in organic crystals. mdpi.com Furthermore, the methoxy group's oxygen atom and the bromine atom of the bromomethyl group are expected to be involved in significant interactions. Specifically, C-H···O and C-H···Br hydrogen bonds, as well as Br···O halogen bonds, are anticipated. The aromatic ring also allows for the possibility of C-H···π and potentially π···π stacking interactions.

A hypothetical breakdown of the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface of this compound is presented in the table below.

| Interaction Type | Hypothetical Percentage Contribution | Description |

|---|---|---|

| H···H | ~45-55% | Van der Waals interactions between hydrogen atoms. |

| C···H/H···C | ~20-30% | Interactions involving carbon and hydrogen atoms, including C-H···π interactions. |

| O···H/H···O | ~10-15% | Hydrogen bonding interactions involving the methoxy oxygen atom as an acceptor. |

| Br···H/H···Br | ~5-10% | Weak hydrogen bonding interactions involving the bromine atom as an acceptor. |

| Br···O/O···Br | ~1-5% | Potential halogen bonding between the bromine atom and the methoxy oxygen. |

Analysis of Halogen Bonding Phenomena

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. nih.govnih.gov This seemingly counterintuitive interaction arises from the anisotropic distribution of electron density on the halogen atom when it is covalently bonded to an electron-withdrawing group. This creates a region of positive electrostatic potential, known as a "σ-hole," on the halogen atom opposite to the covalent bond. princeton.edu The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing strength of the group it is attached to. nih.gov

In the case of this compound, the bromine atom is attached to a methylene group, which is in turn bonded to an electron-rich benzene ring. While the benzyl group is not a strong electron-withdrawing group, the electronegativity of the bromine atom is sufficient to create a σ-hole, making it a potential halogen bond donor. The most likely halogen bond acceptor within the structure of a neighboring molecule would be the oxygen atom of the methoxy group, which has lone pairs of electrons.

The following table presents hypothetical data for the geometric parameters of a potential Br···O halogen bond in the crystal structure of this compound, based on typical values found in the literature for similar interactions.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Br···O distance | 3.00 - 3.30 Å | Shorter than the sum of van der Waals radii (3.37 Å), indicating a significant attractive interaction. |

| C-Br···O angle | 160° - 175° | Close to 180°, demonstrating the high directionality of the halogen bond. |

Advanced Spectroscopic and Structural Elucidation Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Studies

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous structural confirmation and for probing the subtle electronic and conformational dynamics of 1-(Bromomethyl)-4-methoxy-2-methylbenzene.

Dynamic NMR for Conformational Analysis

The presence of the bromomethyl and methoxy (B1213986) groups, both of which can rotate around their respective single bonds to the benzene (B151609) ring, introduces the possibility of different conformations. Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide insights into the rotational barriers and the preferred conformations of these groups.

Single Crystal X-ray Diffraction Analysis of Derivatives

Direct single-crystal X-ray diffraction data for this compound is not currently available. However, analysis of a closely related derivative, 2,4-bis((4-bromophenoxy)methyl)-1,3,5-trimethylbenzene, provides valuable insights into the potential solid-state conformation and intermolecular interactions. researchgate.net

Precise Determination of Bond Lengths and Angles

The crystal structure of 2,4-bis((4-bromophenoxy)methyl)-1,3,5-trimethylbenzene reveals precise bond lengths and angles within the molecule. In this derivative, the central benzene ring is substituted with two (4-bromophenoxy)methyl groups and three methyl groups. The dihedral angles between the benzene rings of the 4-bromophenoxy groups and the central benzene ring are 72.17°. researchgate.net This significant twist is indicative of steric hindrance between the bulky substituents.

By analogy, in this compound, one would expect the C-Br bond of the bromomethyl group to have a typical length of approximately 1.94 Å. The C-O bonds of the methoxy group would be around 1.36 Å (aromatic C-O) and 1.42 Å (O-CH₃). The bond angles around the sp² hybridized carbons of the benzene ring would be close to 120°, although some distortion is expected due to the steric and electronic effects of the substituents.

Confirmation of Regiochemistry and Stereochemistry

Single-crystal X-ray diffraction is the definitive method for confirming the regiochemistry of substituted benzenes. For a derivative of this compound, this technique would unequivocally establish the 1,2,4-substitution pattern on the benzene ring. As the molecule is achiral, there are no stereochemical centers to be confirmed in this specific case. However, in derivatives that might contain chiral centers, X-ray crystallography would be essential for determining the absolute configuration.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Vibrational Mode Assignments

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint of this compound, with each vibrational mode corresponding to a specific absorption band. While the complete experimental spectra for the title compound are not published, a detailed analysis can be inferred from the spectra of its isomer, 1-Bromo-4-methoxy-2-methylbenzene nih.gov, and from computational studies on related substituted toluenes. flinders.edu.aunih.gov

The vibrational spectrum can be conceptually divided into several regions corresponding to the characteristic vibrations of the different functional groups.

Aromatic C-H Stretching: These vibrations typically occur in the 3100-3000 cm⁻¹ region. The exact positions are sensitive to the substitution pattern on the ring.

Aliphatic C-H Stretching: The methyl and bromomethyl groups give rise to symmetric and asymmetric C-H stretching vibrations in the 3000-2850 cm⁻¹ range.

C-C Stretching (Aromatic Ring): The stretching vibrations of the carbon-carbon bonds within the benzene ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region.

CH₂ and CH₃ Bending: The scissoring, wagging, twisting, and rocking vibrations of the methyl and bromomethyl groups are expected in the 1450-1150 cm⁻¹ range.

C-O Stretching: The asymmetric and symmetric stretching of the C-O-C moiety of the methoxy group typically results in strong bands in the 1250-1000 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to appear as a strong band in the lower frequency region, typically around 650-550 cm⁻¹.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are characteristic of the substitution pattern and appear in the 900-675 cm⁻¹ region.

A summary of the expected key vibrational modes is presented in the table below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| CH₂/CH₃ Bending | 1450 - 1150 | FT-IR |

| C-O-C Asymmetric Stretch | ~1250 | FT-IR |

| C-O-C Symmetric Stretch | ~1040 | FT-IR |

| C-Br Stretch | 650 - 550 | FT-IR, Raman |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | FT-IR |

Computational studies using Density Functional Theory (DFT) on similar molecules have proven to be a valuable tool in assigning these vibrational modes with a high degree of confidence. biointerfaceresearch.comrasayanjournal.co.innih.govnanoient.org Such calculations can predict the vibrational frequencies and intensities, which, when compared with experimental spectra, allow for a detailed and unambiguous assignment of the observed bands.

Mass Spectrometry for Mechanistic Pathway Confirmation (beyond simple molecular weight)

Mass spectrometry serves as a powerful analytical technique that provides profound insights into the structure and fragmentation pathways of molecules. In the context of this compound, electron ionization (EI) mass spectrometry can be utilized not only to confirm its molecular weight but also to elucidate the stability of various fragment ions, thereby offering a glimpse into potential reaction mechanisms where this compound acts as a reactant or intermediate.

The mass spectrum of this compound is predicted to exhibit a molecular ion peak ([M]•+) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with a second peak at [M+2]•+ of nearly equal intensity, arising from the presence of the 79Br and 81Br isotopes.

Fragmentation Pathways:

The fragmentation of the molecular ion is dictated by the relative stability of the resulting carbocations and radical species. For this compound, several key fragmentation pathways can be postulated based on the principles of mass spectrometry and the known behavior of similar substituted benzyl (B1604629) bromides.

One of the most significant fragmentation pathways for benzyl bromides is the cleavage of the carbon-bromine bond. In the case of this compound, this would lead to the formation of the 4-methoxy-2-methylbenzyl cation. This benzylic carbocation is stabilized by resonance, with the positive charge delocalized into the aromatic ring, and further stabilized by the electron-donating effects of the methoxy and methyl groups.

A common rearrangement for benzylic cations is the expansion to a seven-membered tropylium ion, which is a highly stable aromatic cation. jove.com For the 4-methoxy-2-methylbenzyl cation, this rearrangement would result in a substituted tropylium ion, which is expected to be a prominent peak in the mass spectrum.

Another potential fragmentation pathway involves the loss of a methyl radical from the methoxy group, followed by further rearrangements. Alpha-cleavage, the breaking of the bond adjacent to the aromatic ring, could also occur.

Mechanistic Pathway Confirmation:

The fragmentation data obtained from mass spectrometry can be invaluable in confirming proposed mechanistic pathways in reactions involving this compound. For instance, in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, the detection of reaction intermediates or byproducts via mass spectrometry can provide strong evidence for a particular mechanism (e.g., SN1 vs. SN2).

By analyzing the mass spectra of the reaction mixture over time, it is possible to identify transient species. For example, if a reaction proceeds through a carbocation intermediate similar to the 4-methoxy-2-methylbenzyl cation observed in the fragmentation pattern, its detection in the reaction mixture (perhaps through soft ionization techniques) would lend support to an SN1-type mechanism.